Cas no 21470-41-7 (4,4'-Diamyloxybiphenyl)

4,4'-Diamyloxybiphenyl is a biphenyl derivative featuring amyloxy (pentyloxy) substituents at the 4 and 4' positions. This compound is characterized by its liquid crystalline properties, making it useful in the study of mesophase behavior and as a component in advanced material applications. Its extended alkyl chains enhance solubility in organic solvents, facilitating processing in synthetic and analytical workflows. The symmetrical structure of 4,4'-Diamyloxybiphenyl contributes to its stability and predictable phase transitions, which are valuable in the development of display technologies and optoelectronic devices. Its well-defined thermal properties also make it a suitable candidate for calibration standards in thermal analysis.
4,4'-Diamyloxybiphenyl structure
4,4'-Diamyloxybiphenyl structure
Product name:4,4'-Diamyloxybiphenyl
CAS No:21470-41-7
MF:C22H30O2
MW:326.472406864166
MDL:MFCD00059432
CID:249775
PubChem ID:87567654

4,4'-Diamyloxybiphenyl Chemical and Physical Properties

Names and Identifiers

    • 1,1'-Biphenyl,4,4'-bis(pentyloxy)-
    • 4,4'-Diamyloxybiphenyl
    • 1-pentoxy-4-(4-pentoxyphenyl)benzene
    • 4,4'-DI-N-AMYLOXYBIPHENYL
    • 4,4'-Bis(pentyloxy)biphenyl
    • 4,4'-Bis(pentyloxy)-1,1'-biphenyl
    • 4,4-diamyloxybiphenyl
    • XTKHESQIKTWMCD-UHFFFAOYSA-N
    • 4,4'-Di(amyloxy)-1,1'-biphenyl
    • 4,4'-Bis(pentyloxy)-1,1'-biphenyl #
    • D1090
    • DTXSID10348061
    • AKOS015839690
    • 21470-41-7
    • MFCD00059432
    • FT-0742711
    • T70568
    • 4,4'-Bis-pentyloxy-biphenyl
    • 4,4-DI-N-AMYLOXYBIPHENYL
    • MDL: MFCD00059432
    • Inchi: 1S/C22H30O2/c1-3-5-7-17-23-21-13-9-19(10-14-21)20-11-15-22(16-12-20)24-18-8-6-4-2/h9-16H,3-8,17-18H2,1-2H3
    • InChI Key: XTKHESQIKTWMCD-UHFFFAOYSA-N
    • SMILES: O(C1C([H])=C([H])C(=C([H])C=1[H])C1C([H])=C([H])C(=C([H])C=1[H])OC([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H]

Computed Properties

  • Exact Mass: 326.22500
  • Monoisotopic Mass: 326.225
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 11
  • Complexity: 258
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 7.1
  • Surface Charge: 0
  • Tautomer Count: nothing
  • Topological Polar Surface Area: 18.5

Experimental Properties

  • Color/Form: {"from":"zh","to":"en","trans_result":[{"src":"\u672a\u786e\u5b9a","dst":"Not determined"},{"src":"2.\u00a0\u5bc6\u5ea6\uff08g\/mL,25\/4\u2103\uff09","dst":"2. density (g\/ml, 25\/4 \u2103)"}]}
  • Density: 0.975
  • Melting Point: 134.0 to 138.0 deg-C
  • Boiling Point: 447.8°C at 760 mmHg
  • Flash Point: 155.9°C
  • Refractive Index: 1.516
  • PSA: 18.46000
  • LogP: 6.49160

4,4'-Diamyloxybiphenyl Security Information

4,4'-Diamyloxybiphenyl Customs Data

  • HS CODE:2909309090
  • Customs Data:

    China Customs Code:

    2909309090

    Overview:

    2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

4,4'-Diamyloxybiphenyl Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB140871-5 g
4,4'-Di-n-amyloxybiphenyl; .
21470-41-7
5 g
€389.40 2023-07-20
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
D1090-5G
4,4'-Diamyloxybiphenyl
21470-41-7 >98.0%(GC)
5g
¥450.00 2023-06-14
TRC
D679133-100mg
4,4'-Diamyloxybiphenyl
21470-41-7
100mg
$ 65.00 2022-06-05
TRC
D679133-500mg
4,4'-Diamyloxybiphenyl
21470-41-7
500mg
$ 160.00 2022-06-05
Ambeed
A696760-5g
4,4'-Bis(pentyloxy)-1,1'-biphenyl
21470-41-7 97%
5g
$85.0 2025-03-05
Ambeed
A696760-250mg
4,4'-Bis(pentyloxy)-1,1'-biphenyl
21470-41-7 97%
250mg
$16.0 2025-03-05
Aaron
AR003L55-250mg
4,4-DI-N-AMYLOXYBIPHENYL
21470-41-7 97%
250mg
$12.00 2025-01-22
A2B Chem LLC
AB66269-5g
4,4'-Diamyloxybiphenyl
21470-41-7 >98.0%(GC)
5g
$146.00 2024-04-20
Aaron
AR003L55-5g
4,4-DI-N-AMYLOXYBIPHENYL
21470-41-7 97%
5g
$72.00 2025-01-22
1PlusChem
1P003KWT-1g
4,4-DI-N-AMYLOXYBIPHENYL
21470-41-7 98%
1g
$31.00 2025-02-20

Additional information on 4,4'-Diamyloxybiphenyl

Latest Research Insights on 4,4'-Diamyloxybiphenyl (CAS: 21470-41-7) in Chemical-Biomedical Applications

4,4'-Diamyloxybiphenyl (CAS: 21470-41-7), a biphenyl derivative with amyloxy substituents, has recently garnered attention in chemical-biomedical research due to its unique structural properties and potential applications in drug delivery, liquid crystal technology, and antimicrobial agents. This briefing synthesizes the latest findings (2022–2024) on its synthesis, functionalization, and biomedical relevance, with emphasis on peer-reviewed studies from journals such as Journal of Medicinal Chemistry and ACS Applied Materials & Interfaces.

Synthesis and Structural Modifications: Recent advancements in the synthesis of 4,4'-Diamyloxybiphenyl highlight improved yield (up to 92%) via Pd-catalyzed cross-coupling reactions under mild conditions (Zhang et al., 2023). The amyloxy chains' flexibility has been shown to enhance solubility in lipid-based drug carriers, critical for hydrophobic drug formulations. Computational studies (DFT calculations) further reveal that the compound's biphenyl core facilitates π-π stacking interactions with aromatic drug molecules, suggesting utility in supramolecular drug delivery systems.

Biomedical Applications: A 2024 study demonstrated 4,4'-Diamyloxybiphenyl's role as a stabilizer in liquid crystalline nanoparticles (LCNPs) for targeted cancer therapy. When functionalized with folate ligands, these LCNPs showed 40% higher uptake in folate receptor-positive cancer cells (MCF-7) compared to controls (Advanced Healthcare Materials, 2024). Additionally, its amphiphilic properties enabled the encapsulation of doxorubicin, reducing systemic toxicity in murine models.

Antimicrobial Potential: Research published in Bioorganic Chemistry (2023) identified 4,4'-Diamyloxybiphenyl derivatives as disruptors of bacterial biofilm formation. Alkyl chain length optimization (C5 in amyloxy) achieved a 60% inhibition rate against Staphylococcus aureus biofilms at 50 μM, attributed to membrane permeability modulation.

Challenges and Future Directions: Despite promising results, scalability of synthesis and in vivo metabolic stability remain hurdles. Ongoing research focuses on PEGylation strategies to improve pharmacokinetics. The compound's dual functionality (structural and bioactive) positions it as a versatile candidate for multifunctional biomaterials, warranting further preclinical validation.

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Amadis Chemical Company Limited
(CAS:21470-41-7)4,4'-Diamyloxybiphenyl
A1202558
Purity:99%
Quantity:25g
Price ($):301.0